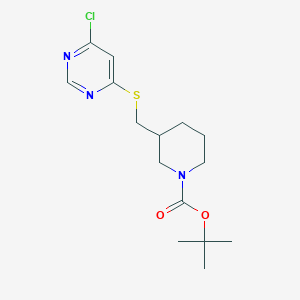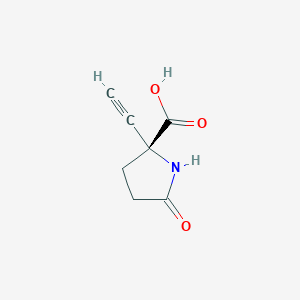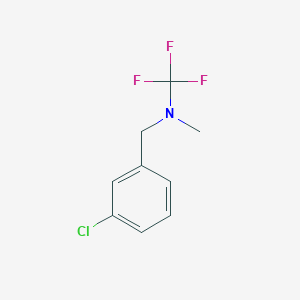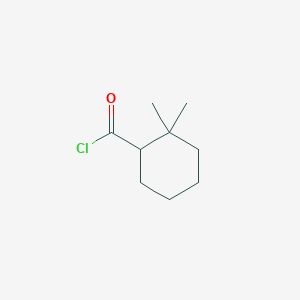
2,2-Dimethylcyclohexane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylcyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C9H15ClO. It is a derivative of cyclohexane, where two methyl groups are attached to the second carbon, and a carbonyl chloride group is attached to the first carbon. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylcyclohexane-1-carbonyl chloride can be synthesized through the reaction of 2,2-dimethylcyclohexanone with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the ketone reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar methods but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylcyclohexane-1-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as amines, alcohols, or water to form amides, esters, or carboxylic acids, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where the chloride group is replaced by other functional groups.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Amines, Alcohols, Water: Used in nucleophilic acyl substitution reactions.
Major Products Formed
Amides: Formed when reacted with amines.
Esters: Formed when reacted with alcohols.
Carboxylic Acids: Formed when reacted with water.
Scientific Research Applications
2,2-Dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-dimethylcyclohexane-1-carbonyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. The chloride group acts as a leaving group, facilitating the substitution reaction .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone without the methyl groups.
Cyclohexane-1-carbonyl chloride: Lacks the methyl groups at the second carbon.
2,2-Dimethylcyclohexanone: The ketone precursor to 2,2-dimethylcyclohexane-1-carbonyl chloride.
Uniqueness
This compound is unique due to the presence of both the carbonyl chloride group and the two methyl groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
97234-96-3 |
|---|---|
Molecular Formula |
C9H15ClO |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
2,2-dimethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3 |
InChI Key |
ABPUAEOHNRIICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



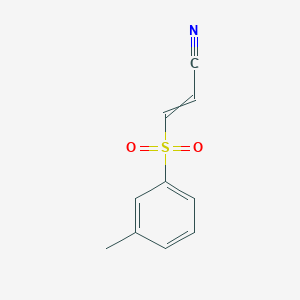
![Benzofuro[3,2-D]isoxazole](/img/structure/B13957223.png)
![Dimethyl 2-[(trimethylsilyl)oxy]succinate](/img/structure/B13957224.png)


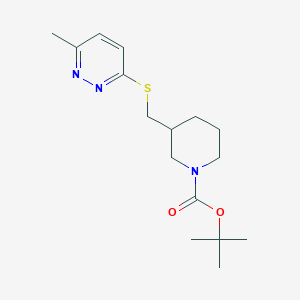
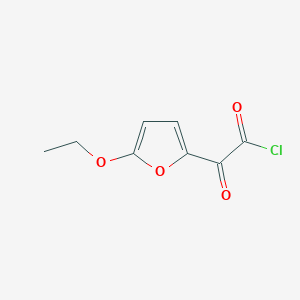
![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)
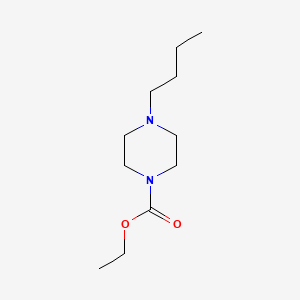
![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
